molecular formula C20H24N4O B5437892 1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide

カタログ番号 B5437892
分子量: 336.4 g/mol
InChIキー: IDDFHUULMHVWBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1 (B-lymphoma Mo-MLV insertion region 1 homolog) protein. BMI-1 is a transcriptional repressor that plays a crucial role in self-renewal of stem cells and cancer cells. Overexpression of BMI-1 has been observed in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Inhibition of BMI-1 has been shown to reduce cancer stem cell self-renewal and sensitize cancer cells to chemotherapy and radiation therapy.

作用機序

BMI-1 is a transcriptional repressor that plays a crucial role in self-renewal of stem cells and cancer cells. It forms a complex with other proteins, such as Ring1A/B, to form the polycomb repressive complex 1 (PRC1). PRC1 is involved in the epigenetic regulation of gene expression by modifying histones. 1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide binds to the N-terminal of BMI-1 and disrupts the interaction between BMI-1 and Ring1A/B, thereby inhibiting the function of PRC1. Inhibition of PRC1 leads to the derepression of genes that are involved in cell differentiation and apoptosis, and the inhibition of genes that are involved in stem cell self-renewal.
Biochemical and physiological effects:
This compound has been shown to inhibit the self-renewal of cancer stem cells in various types of cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been tested in preclinical studies and has shown promising results in reducing tumor growth and metastasis. However, this compound has also been shown to have off-target effects on other proteins, such as MLL1 and MLL2, which are involved in epigenetic regulation of gene expression. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

実験室実験の利点と制限

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide is a small molecule inhibitor of BMI-1, which makes it an attractive candidate for drug development. It has been shown to have promising anti-cancer properties in preclinical studies. However, this compound has also been shown to have off-target effects on other proteins, which may limit its specificity. Further studies are needed to optimize the dosing and delivery of this compound to minimize off-target effects.

将来の方向性

For research on 1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide include:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
2. Optimization of the dosing and delivery of this compound to minimize off-target effects.
3. Development of combination therapies to enhance the anti-cancer properties of this compound.
4. Investigation of the role of BMI-1 in other diseases, such as Alzheimer's disease and diabetes.
5. Development of BMI-1 inhibitors with improved specificity and potency.

合成法

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide was first synthesized by PTC Therapeutics Inc. The synthesis involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid with propylamine to form the corresponding amide. The amide is then reacted with 1H-pyrazole-5-carboxylic acid to form this compound. The final product is obtained as a white solid with a purity of over 99%.

科学的研究の応用

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the self-renewal of cancer stem cells in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Inhibition of BMI-1 by this compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been tested in preclinical studies and has shown promising results in reducing tumor growth and metastasis.

特性

IUPAC Name

2-propyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-2-11-24-19(9-10-22-24)20(25)21-13-14-7-8-18-16(12-14)15-5-3-4-6-17(15)23-18/h7-10,12,23H,2-6,11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDFHUULMHVWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。